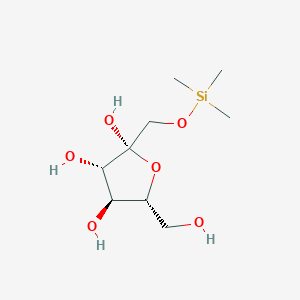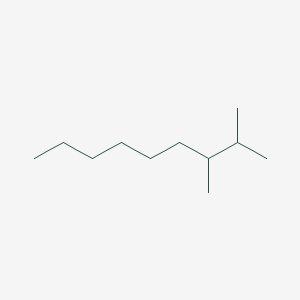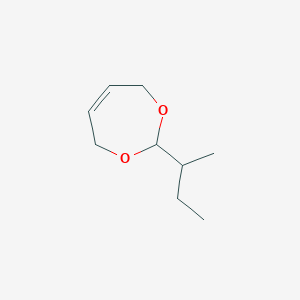
2-sec-Butyl-4,7-dihydro-1,3-dioxepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-sec-Butyl-4,7-dihydro-1,3-dioxepin is a heterocyclic organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It is characterized by a seven-membered ring containing two oxygen atoms and a sec-butyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of 1,4-butanediol with sec-butyl aldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxepin ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-sec-Butyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
2-sec-Butyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-sec-Butyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
- 4,7-Dihydro-1,3-dioxepin
- 2-Isopropyl-4,7-dihydro-1,3-dioxepin
- 2-Pentyl-4,7-dihydro-1,3-dioxepin
Uniqueness
2-sec-Butyl-4,7-dihydro-1,3-dioxepin is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules.
特性
CAS番号 |
109892-88-8 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-butan-2-yl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C9H16O2/c1-3-8(2)9-10-6-4-5-7-11-9/h4-5,8-9H,3,6-7H2,1-2H3 |
InChIキー |
OAQMKUPQHWANQM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1OCC=CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


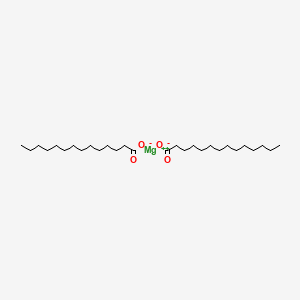
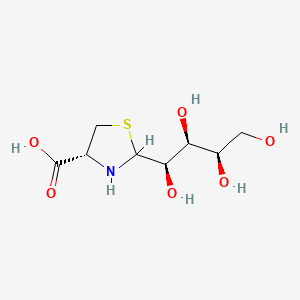
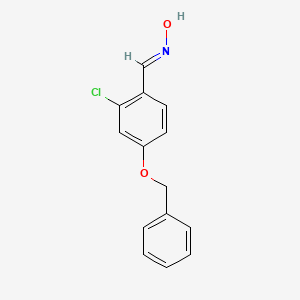
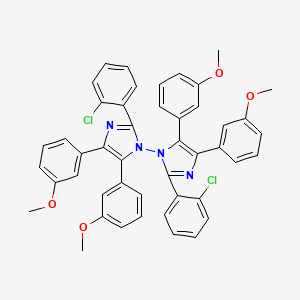
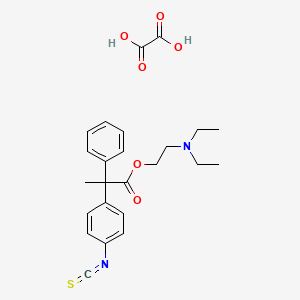
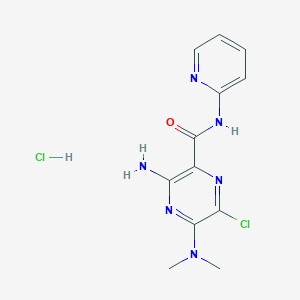
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)

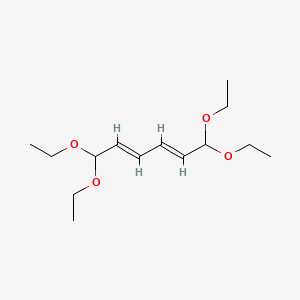

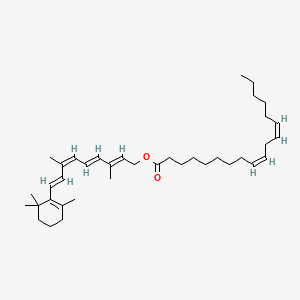
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
